"5-Ethyl-2-methylpiperidine" molecular structure and stereoisomers
"5-Ethyl-2-methylpiperidine" molecular structure and stereoisomers
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 5-Ethyl-2-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Ethyl-2-methylpiperidine, a disubstituted derivative of the ubiquitous piperidine ring, presents a compelling case study in stereoisomerism and conformational analysis. The presence of two distinct chiral centers at the C2 and C5 positions gives rise to a family of four stereoisomers, each with unique three-dimensional architecture and potentially divergent physicochemical and pharmacological properties. This guide provides a detailed exploration of the molecular structure, stereochemical relationships, conformational preferences, and the critical implications of this isomerism in the context of medicinal chemistry and drug development. We will delve into the causality behind structural stability and provide an authoritative grounding for understanding this important heterocyclic scaffold.
Part 1: Molecular Architecture and Stereochemistry
The foundational structure of 5-Ethyl-2-methylpiperidine is the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. The substituents at the C2 (methyl) and C5 (ethyl) positions introduce chirality, transforming an otherwise simple molecule into a complex stereochemical system.
The Two Chiral Centers: C2 and C5
The carbon atoms at position 2 and position 5 are both stereocenters because they are each bonded to four different groups.
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C2 is bonded to: a hydrogen atom, a methyl group, the nitrogen atom (C-N bond), and the C3 carbon of the ring.
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C5 is bonded to: a hydrogen atom, an ethyl group, the C4 carbon, and the C6 carbon of the ring.
The presence of these two chiral centers means that 5-Ethyl-2-methylpiperidine can exist as 2^2 = 4 distinct stereoisomers.
The Four Stereoisomers: Relationships and Nomenclature
The four stereoisomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). They are often classified using two primary systems: the cis/trans notation describing the relative orientation of the substituents on the ring, and the Cahn-Ingold-Prelog (R/S) system for assigning absolute configuration to each chiral center.
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Enantiomeric Pair 1 (trans): (2R, 5R)-5-Ethyl-2-methylpiperidine and (2S, 5S)-5-Ethyl-2-methylpiperidine.
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Enantiomeric Pair 2 (cis): (2R, 5S)-5-Ethyl-2-methylpiperidine and (2S, 5R)-5-Ethyl-2-methylpiperidine.
The relationship between these isomers is that of diastereomers. For instance, the (2R, 5R) isomer is a diastereomer of both the (2R, 5S) and (2S, 5R) isomers.
Diagram: Stereoisomer Relationships
Caption: Relationships between the four stereoisomers of 5-Ethyl-2-methylpiperidine.
Part 2: Conformational Analysis and Stability
The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] The substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. This choice has profound energetic consequences.
Axial vs. Equatorial Energetics
Substituents in the equatorial position are generally more stable than in the axial position. This is because axial substituents experience destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[2] Larger substituents create greater steric strain, making the equatorial position even more highly favored.
Stability of cis vs. trans Isomers
For 1,4-disubstituted cyclohexanes (a close carbocyclic analog), the trans isomer, which can place both bulky groups in equatorial positions, is significantly more stable than the cis isomer, which must place one group in an axial position.[3]
This principle applies directly to 5-Ethyl-2-methylpiperidine (a 2,5-disubstituted system).
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trans-Isomers (e.g., (2R, 5R)): In their most stable chair conformation, the trans isomers can have both the C2-methyl group and the C5-ethyl group in equatorial positions, minimizing steric hindrance.
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cis-Isomers (e.g., (2R, 5S)): The cis isomers are forced to have one substituent in an equatorial position and the other in an axial position in any given chair conformation. This inherent axial placement leads to greater steric strain, rendering the cis isomers generally less stable than their trans counterparts.
The preference for an axial versus equatorial orientation can be influenced by other factors, such as N-acylation, which can introduce pseudoallylic strain and favor an axial substituent at the 2-position.[4][5] However, for the parent N-H piperidine, the diequatorial conformation of the trans isomer is expected to be the most stable.
Diagram: Conformational Stability Workflow
Caption: Energetic preference for the diequatorial conformation of the trans isomer.
Part 3: Synthesis and Stereoisomer Resolution
The synthesis of 2,5-disubstituted piperidines is a well-explored area of organic chemistry. Achieving stereocontrol—that is, selectively producing one desired stereoisomer—is a significant challenge and a primary goal for therapeutic applications.
General Synthetic Approach: Reduction
A common route to substituted piperidines is the hydrogenation of the corresponding substituted pyridine. For example, the reduction of 5-ethyl-2-methylpyridine would yield a mixture of 5-Ethyl-2-methylpiperidine stereoisomers.
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Causality of Experimental Choice: Catalytic hydrogenation (e.g., using catalysts like Palladium on Carbon or Ruthenium on Carbon) is a robust and scalable method for reducing aromatic heterocycles.[6] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the diastereomeric ratio (the ratio of cis to trans isomers) in the final product mixture.[7]
Protocol: Resolution of Enantiomers via Diastereomeric Salt Formation
Once a mixture is synthesized, separating the isomers is crucial. Chiral resolution is a classic and effective technique. Since enantiomers have identical physical properties (boiling point, solubility), they cannot be separated by standard methods. However, by reacting the racemic amine mixture with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These diastereomers have different physical properties and can be separated.
Step-by-Step Methodology:
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Salt Formation: Dissolve the racemic mixture of one pair of enantiomers (e.g., the trans (2R,5R) and (2S,5S) isomers) in a suitable solvent like ethanol.
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Add Resolving Agent: Add a solution of an enantiomerically pure chiral acid (e.g., (+)-Tartaric acid or (-)-Mandelic acid) to the mixture. This forms two diastereomeric salts: [(2R,5R)-base:(+)-acid] and [(2S,5S)-base:(+)-acid].
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Fractional Crystallization: The two diastereomeric salts will have different solubilities. By carefully cooling the solution or evaporating the solvent, one salt will preferentially crystallize out of the solution. The choice of solvent is critical here; extensive screening is often required to find conditions that provide good separation.
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Isolation: The crystallized salt is isolated by filtration. The other diastereomer remains in the mother liquor.
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Liberation of the Amine: The separated salt is treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine. The pure enantiomer can then be extracted into an organic solvent.
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Validation: The optical purity of the separated enantiomer is confirmed using polarimetry (measuring the specific rotation) and chiral chromatography (e.g., HPLC with a chiral stationary phase).
Part 4: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [8][9] |
| Molecular Weight | 127.23 g/mol | [8][10] |
| CAS Number | 104-89-2 (unspecified stereochemistry) | [8][11][12][13] |
| Boiling Point | Data not specified for individual isomers | |
| Density | Data not specified for individual isomers | |
| XLogP3-AA | 1.9 | [8] |
| pKa (estimated) | 7.93 (neutral) | [8] |
Part 5: Relevance in Medicinal Chemistry and Drug Development
The precise three-dimensional shape of a molecule is paramount for its interaction with biological targets like enzymes and receptors. Since stereoisomers have different spatial arrangements, they often exhibit vastly different pharmacological activities.
The Easson-Stedman Hypothesis and Chiral Discrimination
The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, it often requires a three-point interaction with its receptor. An enantiomer that can achieve this three-point binding will be active (the eutomer), while its mirror image (the distomer) may not be able to bind effectively and could be less active, inactive, or even toxic.[14]
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Implications for Drug Development: This principle is the cornerstone of modern drug development. Regulatory agencies now often require the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemic mixture.[14] This is because the distomer can contribute to side effects, have a different pharmacological profile, or add to the patient's metabolic load without providing any benefit.[15]
The Piperidine Scaffold in Pharmacology
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its basic nitrogen atom is often protonated at physiological pH, allowing for ionic interactions with target proteins. The ring's conformational properties allow attached pharmacophores to be presented in well-defined spatial orientations. Modifications to the ring, such as the methyl and ethyl groups in 5-Ethyl-2-methylpiperidine, can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties (e.g., lipophilicity, metabolic stability).[16] While specific pharmacological data for 5-Ethyl-2-methylpiperidine isomers is sparse in public literature, its structure is analogous to motifs found in centrally active agents and natural product alkaloids. Any potential therapeutic development of this molecule would necessitate the synthesis and individual biological evaluation of all four stereoisomers.
Conclusion
5-Ethyl-2-methylpiperidine serves as an excellent model for understanding the fundamental principles of stereochemistry. The interplay between its four distinct stereoisomers, dictated by the absolute configurations at C2 and C5, and their conformational preferences, governed by the energetics of the piperidine chair form, is a critical consideration for any application. For professionals in drug discovery and development, a thorough characterization of each stereoisomer is not merely an academic exercise but a prerequisite for designing safe and effective therapeutic agents. The synthesis, separation, and individual biological testing of the (2R,5R), (2S,5S), (2R,5S), and (2S,5R) isomers are essential steps to unlock the full potential of this versatile chemical entity.
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